Cyanidin 3-(3'',6''-dimalonylglucoside)

Description

Overview of Anthocyanins within the Flavonoid Family

Anthocyanins are a prominent group of water-soluble pigments belonging to the vast flavonoid family of plant secondary metabolites. nih.gov Flavonoids are characterized by a common C6-C3-C6 phenylpropanoid skeleton. nih.gov Anthocyanins, specifically, are glycosylated forms of anthocyanidins, which are the aglycone (non-sugar) counterparts. nih.gov The six most common anthocyanidins found in nature and food are cyanidin (B77932), delphinidin, pelargonidin (B1210327), peonidin, petunidin, and malvidin. nih.gov These compounds are responsible for many of the red, purple, and blue colors observed in the leaves, flowers, fruits, and other tissues of higher plants. nih.govyoutube.com In plants, they play crucial roles in attracting pollinators and seed dispersers, protecting against UV radiation, and defending against pathogens. nih.govfrontiersin.org Their color expression is notably influenced by factors such as pH, light, and temperature; for instance, they typically appear red in acidic conditions and shift towards blue in more alkaline environments. nih.govyoutube.com

Significance of Acylation in Anthocyanin Stability and Biological Activity

The inherent instability of many anthocyanins can limit their applications, as they are susceptible to degradation by changes in pH, temperature, light, and oxygen. mdpi.commdpi.com A key natural modification that enhances their stability is acylation, the process of esterifying the hydroxyl groups of the anthocyanin's sugar moieties with organic acids. mdpi.comresearchgate.net This structural alteration is a remarkable property that significantly improves the pigment's resilience. researchgate.net

Acylated anthocyanins exhibit greater stability due to a phenomenon known as intramolecular co-pigmentation. mdpi.com The attached acyl groups can fold back and stack against the flavylium (B80283) ring of the anthocyanin, shielding it from nucleophilic attack by water molecules. mdpi.com This protection slows the degradation process that would otherwise lead to colorless forms. mdpi.commdpi.com Consequently, acylated anthocyanins often show enhanced thermal stability and greater resistance to light-induced degradation compared to their non-acylated counterparts. mdpi.commdpi.comtandfonline.com This increased stability makes them more suitable for use as natural colorants in various applications. nih.govresearchgate.net Beyond stability, acylation can also influence the biological activities of anthocyanins, with some studies suggesting that acylated forms may possess superior biological effects compared to non-acylated analogues. mdpi.commdpi.com

Structural Distinctiveness of Cyanidin 3-(3'',6''-dimalonylglucoside)

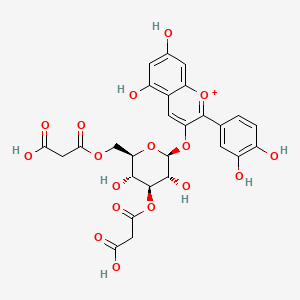

Cyanidin 3-(3'',6''-dimalonylglucoside) is a specific type of acylated anthocyanin with a complex and distinct structure. foodb.canih.gov Its molecular architecture is built upon three main components:

Cyanidin Core: The foundational aglycone is cyanidin, one of the most common anthocyanidins, which provides the characteristic reddish-purple chromophore (the part of the molecule responsible for its color). mdpi.com

Glucoside Moiety: A glucose molecule is attached to the cyanidin core at the C3 position, forming a cyanidin-3-glucoside. foodb.cahmdb.ca

Dimalonyl Acylation: What makes this compound structurally unique is the attachment of two separate malonic acid groups (malonyl groups) to the glucose sugar. foodb.cahmdb.ca Specifically, these acyl groups are esterified at the 3'' and 6'' positions of the glucose molecule. foodb.cauni.lu

Research Context and Scope of Academic Inquiry

Academic inquiry into Cyanidin 3-(3'',6''-dimalonylglucoside) is part of a broader investigation into the composition, stability, and function of acylated anthocyanins in plants. Research has identified this compound as a significant anthocyanin in various plant species. For instance, it is a notable component of the anthocyanin profile in certain varieties of colored maize (Zea mays), particularly in the pericarp and cobs. cabidigitallibrary.orgresearchgate.netresearchgate.net It has also been detected in red onions (Allium cepa) and Welsh onions (Allium fistulosum). foodb.cahmdb.ca

The scope of research includes its role in plant pigmentation, where the presence and concentration of acylated anthocyanins like this one contribute to the specific hues of plant tissues. mdpi.com Studies focus on identifying and quantifying these complex molecules in different plant sources to understand their distribution and biosynthetic pathways. frontiersin.orgffcr.or.jp Furthermore, because of their enhanced stability, there is considerable interest in the properties of acylated anthocyanins for potential applications as natural and stable food colorants. nih.govpan.olsztyn.pl The presence of Cyanidin 3-(3'',6''-dimalonylglucoside) in specific foods has also led to suggestions that it could serve as a potential biomarker for the consumption of those foods. foodb.cahmdb.ca

Structure

2D Structure

3D Structure

Properties

CAS No. |

171828-60-7 |

|---|---|

Molecular Formula |

C27H25O17+ |

Molecular Weight |

621.5 g/mol |

IUPAC Name |

3-[[(2R,3R,4S,5R,6S)-4-(2-carboxyacetyl)oxy-6-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C27H24O17/c28-11-4-14(30)12-6-17(25(41-16(12)5-11)10-1-2-13(29)15(31)3-10)42-27-24(39)26(44-22(37)8-20(34)35)23(38)18(43-27)9-40-21(36)7-19(32)33/h1-6,18,23-24,26-27,38-39H,7-9H2,(H5-,28,29,30,31,32,33,34,35)/p+1/t18-,23-,24-,26+,27-/m1/s1 |

InChI Key |

CXGHPQSURHQOBH-MQWSOPDOSA-O |

SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)OC(=O)CC(=O)O)O)O)O)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)OC(=O)CC(=O)O)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)OC(=O)CC(=O)O)O)O)O)O)O |

Origin of Product |

United States |

Occurrence, Distribution, and Accumulation Patterns

Natural Sources and Plant Species Identification

The presence of Cyanidin (B77932) 3-(3'',6''-dimalonylglucoside) is confirmed in a select number of plant families, primarily within the grasses. Its identification in other families listed in the scope of this article remains largely unconfirmed in scientific literature.

Cyanidin 3-(3'',6''-dimalonylglucoside) has been definitively identified in both maize (Zea mays L.) and reed canary grass (Phalaris arundinacea). Research based on electrospray mass spectrometry and two-dimensional NMR spectroscopy confirmed that the flowers of both species contain an identical profile of six anthocyanins, which includes Cyanidin 3-(3'',6''-dimalonylglucoside). researchgate.net

In maize, this compound is a key contributor to the pigmentation of various tissues, including the kernels, leaves, and flowers. researchgate.netunicamp.brillinois.edu Specifically, it is one of the major anthocyanins found in the grains of purple and blue maize varieties. unicamp.brillinois.edu Studies have shown that acylated anthocyanins, such as the dimalonylated form, can constitute over 40% of the total anthocyanin content in Zea mays. researchgate.net

Similarly, in reed canary grass, Cyanidin 3-(3'',6''-dimalonylglucoside) is a significant component of the plant's anthocyanin profile. Acylated anthocyanins are particularly dominant in this species, accounting for more than 80% of the total anthocyanins. researchgate.net

Scientific literature has identified various other acylated anthocyanins, such as cyanidin 3-malonylglucoside, in species like red onion (Allium cepa) and chives (Allium schoenoprasum). nih.gov One study noted the presence of novel, unusually acylated anthocyanins in the stems of Allium victorialis. researchgate.net However, based on available scientific findings, the specific compound Cyanidin 3-(3'',6''-dimalonylglucoside) has not been reported in Allium victorialis, Allium schoenoprasum, Allium fistulosum, or Allium cepa.

While the biosynthesis of anthocyanins in Chrysanthemum species is a subject of research, there is no scientific evidence to date confirming the presence of Cyanidin 3-(3'',6''-dimalonylglucoside) in this genus.

Quantitative and Qualitative Distribution within Plant Tissues

The accumulation of Cyanidin 3-(3'',6''-dimalonylglucoside) varies significantly between different parts of the plant, with the highest concentrations typically found in pigmented tissues.

In maize (Zea mays L.), Cyanidin 3-(3'',6''-dimalonylglucoside) is primarily located in the outer layers of the kernel, specifically the pericarp and the aleurone layer. illinois.edu Mass spectrometry analysis of pigmented maize genotypes has repeatedly identified a representative ion for Cyanidin 3-(3'',6''-dimalonylglucoside) at a mass-to-charge ratio (m/z) of 621. researchgate.netillinois.edu

Cyanidin-based anthocyanins, including the dimalonylated form, are the most abundant types found in dark purple colored maize kernels. illinois.edu In some blue popping maize varieties, as many as three distinct isomers of cyanidin-3-(dimalonylglucoside) have been identified. illinois.edu The relative abundance of acylated anthocyanins can vary by maize variety. For instance, studies on degermed kernels have shown the percentage of acylated anthocyanins to be as high as 55.2% and 63.3% in certain lines. researchgate.net The presence of the enzyme Anthocyanin acyltransferase1 (Aat1), a characterized anthocyanin dimalonyltransferase, provides a genetic basis for the synthesis of this compound in maize.

Table 1: Identification of Cyanidin 3-(3'',6''-dimalonylglucoside) in Maize Tissues

| Tissue | Method of Identification | Finding | Reference |

| Kernel (Aleurone, Pericarp) | Mass Spectrometry (MS/MS) | Tentative identification with m/z 621. Most abundant in dark purple kernels. | researchgate.netillinois.edu |

| Kernel (Degermed) | High-Performance Liquid Chromatography (HPLC) | Acylated anthocyanins constituted 55.2% and 63.3% of total anthocyanins in two varieties. | researchgate.net |

| Corncob (Variety 'Arequipeño') | HPLC-MS | Confirmed presence of Cyanidin-3-(3'',6''-dimalonylglucoside). | unicamp.br |

| Flowers & Leaves | NMR, Electrospray MS | Contains the same anthocyanins as flowers, including the dimalonylated form, in nearly equal relative proportions. | researchgate.net |

As the presence of Cyanidin 3-(3'',6''-dimalonylglucoside) has not been confirmed in chives (Allium schoenoprasum) through scientific investigation, there is no available data on its quantitative or qualitative distribution within the plant's stem and flower tissues. Studies on chives do indicate that phenolic compounds, in general, are found in significantly higher concentrations in the green stems and leaves compared to the white basal portions of the plant. nih.gov

Factors Influencing Accumulation

The genetic background of a plant variety plays a crucial role in its capacity to produce and accumulate Cyanidin 3-(3'',6''-dimalonylglucoside). This is particularly evident in maize (Zea mays), where different landraces and genotypes exhibit significant variations in the content of this specific anthocyanin.

Research has shown that the relative percentage of acylated anthocyanins, including Cyanidin 3-(3'',6''-dimalonylglucoside), differs among various maize races. For instance, a study comparing four native Mexican maize varieties found that the relative percentage of total acylated anthocyanins in the kernels ranged from 42% in the Arrocillo race to between 55.2% and 63.3% in the Cónico, Peruano, and Purepecha races. researchgate.net In these varieties, Cyanidin 3-(3'',6''-dimalonylglucoside) was one of the identified acylated anthocyanins contributing to these percentages. researchgate.netelifesciences.org

Further studies on waxy maize genotypes have provided quantitative data on the concentration of Cyanidin 3-(3'',6''-dimalonylglucoside). In an analysis of twelve different waxy maize genotypes, the content of this compound was found to range from 1 to 183 micrograms per gram of dry weight. nih.gov This wide range underscores the significant impact of genetic factors on the synthesis of this dimalonylated anthocyanin. nih.gov Another investigation into various maize genotypes also identified Cyanidin 3-(3'',6''-dimalonylglucoside) as a key component of their anthocyanin profile. globalauthorid.com The presence and relative abundance of this compound are dependent on the expression of specific genes within the anthocyanin biosynthesis pathway, which varies between cultivars. nih.gov

Table 1: Accumulation of Cyanidin 3-(3'',6''-dimalonylglucoside) in Different Maize Varieties

| Maize Variety/Genotype | Tissue | Cyanidin 3-(3'',6''-dimalonylglucoside) Content (µg/g dry weight) | Relative Percentage of Total Acylated Anthocyanins |

|---|---|---|---|

| Waxy Maize Genotypes (Pool of 12) | Kernel | 1 - 183 | Not Specified |

| Maize Race 'Arrocillo' | Degermed Kernel | Present, but specific quantity not detailed | 42% |

| Maize Race 'Cónico' | Degermed Kernel | Present, but specific quantity not detailed | 55.2% - 63.3% |

| Maize Race 'Peruano' | Degermed Kernel | Present, but specific quantity not detailed | 55.2% - 63.3% |

| Maize Race 'Purepecha' | Degermed Kernel | Present, but specific quantity not detailed | 55.2% - 63.3% |

Environmental stressors are known to trigger the biosynthesis and accumulation of anthocyanins in plants as a protective mechanism. While specific quantitative data on the impact of these stressors directly on Cyanidin 3-(3'',6''-dimalonylglucoside) is limited, the general response of related anthocyanins suggests a similar pattern. Acylated anthocyanins, such as Cyanidin 3-(3'',6''-dimalonylglucoside), are noted for their enhanced stability under stressful conditions like intense light and high pH, which is crucial for their protective functions. researchgate.net

One of the most pronounced factors influencing the accumulation of Cyanidin 3-(3'',6''-dimalonylglucoside) is the interaction between the host plant and a pathogen. A well-documented example is the infection of maize by the biotrophic fungus Ustilago maydis, the causative agent of corn smut disease.

Infection with wild-type Ustilago maydis leads to a dramatic, approximately 15-fold increase in the total anthocyanin content in the infected maize leaves. nih.govelifesciences.org Detailed analysis of these induced anthocyanins revealed that Cyanidin 3-(3'',6''-dimalonylglucoside) is one of the three most abundant anthocyanins that accumulate in response to the infection, alongside cyanidin 3-glucoside and cyanidin 3-(6''-malonylglucoside). nih.govelifesciences.org

This induction of anthocyanin biosynthesis is a targeted process mediated by the fungus. Ustilago maydis secretes an effector protein called Tin2, which functions within the plant cells to promote the production of these pigments. nih.gov The Tin2 effector stabilizes a maize protein kinase, ZmTTK1, which in turn activates the genes responsible for anthocyanin biosynthesis. nih.gov The significant and specific accumulation of Cyanidin 3-(3'',6''-dimalonylglucoside) during this interaction highlights its role in the plant's response to pathogenic attack, a response that is actively manipulated by the pathogen for its own benefit. nih.govelifesciences.org

Table 2: Accumulation of Cyanidin 3-(3'',6''-dimalonylglucoside) in Maize Leaves Upon Fungal Infection

| Condition | Plant Tissue | Key Fungal Effector | Observation on Cyanidin 3-(3'',6''-dimalonylglucoside) |

|---|---|---|---|

| Infection with wild-type Ustilago maydis | Maize Leaves | Tin2 | Highly abundant accumulation |

| Infection with Ustilago maydis mutant lacking Tin2 (Δtin2) | Maize Leaves | None | Accumulation is absent |

| Mock-inoculated (Control) | Maize Leaves | Not Applicable | Not detected or at very low levels |

Biosynthesis and Enzymatic Acylation Pathways

General Anthocyanin Biosynthetic Pathway Context

The formation of cyanidin (B77932) 3-(3'',6''-dimalonylglucoside) is rooted in the broader anthocyanin biosynthetic pathway, a well-understood process in plants. nih.gov This pathway begins with the amino acid phenylalanine. nih.govnih.gov Through a series of enzymatic reactions, phenylalanine is converted into 4-coumaroyl-CoA, a key entry point into flavonoid synthesis. nih.govfrontiersin.org

The initial steps are catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). nih.govfrontiersin.org The enzyme chalcone (B49325) synthase (CHS) then utilizes one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin (B18129) chalcone. nih.gov This is followed by rapid isomerization to naringenin by chalcone isomerase (CHI). nih.gov

Naringenin undergoes hydroxylation by flavanone (B1672756) 3-hydroxylase (F3H) to produce dihydrokaempferol. nih.gov This molecule can be further hydroxylated by flavonoid 3'-hydroxylase (F3'H) to create dihydroquercetin. nih.gov Dihydroflavonol 4-reductase (DFR) then reduces dihydroquercetin to leucocyanidin (B1674801). wikipedia.org The final steps in forming the core anthocyanidin structure involve anthocyanidin synthase (ANS), which converts leucocyanidin into cyanidin, a colored anthocyanidin. frontiersin.orgwikipedia.org Once the cyanidin aglycone is formed, it undergoes modifications such as glycosylation and acylation to produce a vast array of stable anthocyanin compounds. nih.govmdpi.com

Enzymatic Steps in Malonylation and Dimalonylation

The stability and color of anthocyanins are significantly influenced by acylation, the process of adding an acyl group to the sugar moiety of the anthocyanin. researchgate.net Malonylation, the addition of malonyl groups, is a common form of aliphatic acylation.

Anthocyanin Aliphatic Acyltransferases (AAT) Role in Malonylation

Anthocyanin aliphatic acyltransferases (AATs) are a class of enzymes responsible for catalyzing the transfer of aliphatic acyl groups, such as a malonyl group from malonyl-CoA, to the glycosyl moieties of anthocyanins. nih.govwikipedia.org This enzymatic acylation typically occurs at a late stage of anthocyanin biosynthesis. nih.gov These enzymes belong to the BAHD acyltransferase family. nih.gov The addition of malonyl groups can enhance the stability of the anthocyanin pigments. nih.gov For instance, the 6"-O-malonylation of cyanidin 3-O-glucoside has been shown to significantly increase its spectral stability in aqueous systems at pH values corresponding to those found in plant cell vacuoles and cytosol. nih.gov It also protects the anthocyanin from degradation by β-glucosidase. nih.gov

Anthocyanidin 3-O-glucoside-3'',6''-O-dimalonyltransferase (3MaT2) Activity

The synthesis of dimalonylated anthocyanins involves sequential malonylation steps. In some plants, specific enzymes have been identified that carry out these reactions. For example, in chrysanthemum, the upregulation of genes encoding for anthocyanin 3-O-glucoside-6''-O-malonyltransferase (3MaT1) and a subsequent malonyltransferase (3MaT2) correlates with the accumulation of anthocyanins during petal development. nih.gov Similarly, in certain tree peony cultivars, the expression levels of 3MaT1 and 3MaT2 are consistent with the depth of flower color, suggesting their role in the modification of anthocyanins. researchgate.net The enzyme responsible for the second malonylation, which forms the dimalonylated product, is effectively an anthocyanin 3-O-glucoside-3'',6''-O-dimalonyltransferase. The maize enzyme Aat1 has been shown to possess this dimalonyltransferase activity, capable of adding a second malonyl group to form dimalonylglucosides. researchgate.netmdpi.com

Functional Characterization of Maize Aat1 in Dimalonylglucoside Synthesis

Maize is a significant source of malonylglucoside and dimalonylglucoside anthocyanins. researchgate.netnih.gov The enzyme Aat1, an anthocyanin acyltransferase from maize, is responsible for synthesizing the majority of these acylated anthocyanins. mdpi.comnih.gov Functional characterization has revealed that Aat1 possesses anthocyanin 3-O-glucoside dimalonyltransferase activity. researchgate.netmdpi.com It is only the second enzyme of this type to have been characterized. nih.gov

The Aat1 enzyme demonstrates the ability to catalyze the transfer of a malonyl group to the 6”-position of the 3-O-glucoside on an anthocyanin. mdpi.com Following this initial step, maize Aat1 can then catalyze the subsequent addition of a second malonyl group to produce dimalonylglucosides, specifically cyanidin 3-O-(3”,6”-dimalonylglucoside). researchgate.net While the formation of cyanidin 3-O-3”-malonylglucoside is possible, it is detected in much smaller quantities. researchgate.net This indicates a strong preference for the sequential malonylation leading to the dimalonylated form.

Genetic Regulation of Acylation Enzymes and Gene Expression

The biosynthesis of anthocyanins, including the acylation steps, is tightly controlled at the genetic level. sci-hub.box The expression of structural genes, which encode the biosynthetic enzymes, is regulated by a network of transcription factors. nih.gov A key regulatory complex is the MYB-bHLH-WD40 (MBW) complex, which activates the transcription of both early and late-stage biosynthesis genes. nih.govfrontiersin.org

MYB transcription factors are particularly critical in regulating anthocyanin production. nih.govfrontiersin.org In grapes, for instance, VvMYBA transcriptionally regulates an anthocyanin acyltransferase responsible for producing acylated anthocyanins. sci-hub.box In maize, a complex network of transcription factors, including C1/Pl1 (MYB family) and R1/B1 (bHLH family), controls the expression of anthocyanin pathway genes. nih.gov The expression of acyltransferase genes is often coordinated with other genes in the pathway, ensuring the efficient production of modified anthocyanins in specific tissues and at specific developmental stages. nih.govsci-hub.box For example, studies in chrysanthemum have shown that orthologs of structural genes, including 3MaT1 and 3MaT2, were simultaneously upregulated during the stages of anthocyanin accumulation. nih.gov

Precursor Utilization and Substrate Specificity (e.g., Cyanidin 3-O-glucoside, Cyanidin 3-O-6"-malonylglucoside)

Enzymes involved in the acylation of anthocyanins exhibit specificity for both the acyl donor and the anthocyanin substrate. The primary acyl donor for malonylation is malonyl-CoA. nih.govwikipedia.org

The maize Aat1 enzyme can utilize both malonyl-CoA and succinyl-CoA as acyl donors. mdpi.comnih.gov Its substrate specificity for the anthocyanin acceptor is broad, as it can acylate every anthocyanin 3-O-glucoside tested. mdpi.comnih.gov The reaction proceeds sequentially. Aat1 first catalyzes the malonylation of cyanidin 3-O-glucoside to form cyanidin 3-O-6”-malonylglucoside. researchgate.net This mono-malonylated compound then serves as the substrate for the second reaction, where Aat1 adds another malonyl group to produce cyanidin 3-O-(3”,6”-dimalonylglucoside). researchgate.net

Other malonyltransferases also show distinct substrate preferences. For instance, the Dv3MaT enzyme from dahlia flowers specifically catalyzes the regiospecific transfer of a malonyl group from malonyl-CoA to the 6"-position of the 3-O-glucosyl moiety of anthocyanins like pelargonidin (B1210327) 3-O-glucoside and cyanidin 3-O-glucoside. nih.gov In Medicago truncatula, malonyltransferases MaT5 and MaT6 show a regiospecific preference for 3-O-glucosides of anthocyanins over 3,5-di-O-glucosides. oup.com This specificity ensures the precise and controlled synthesis of complex acylated anthocyanins like cyanidin 3-(3'',6''-dimalonylglucoside) in different plant species.

Data Tables

Table 1: Kinetic Parameters of Maize Aat1

| Substrate | K_m (µM) | V_max (µkat/kg) | k_cat (s⁻¹) | k_cat/K_m (s⁻¹·µM⁻¹) |

| Acyl Acceptor | ||||

| Cyanidin 3-O-glucoside | 190 ± 40 | 1.1 ± 0.1 | 0.063 ± 0.005 | 0.00033 |

| Cyanidin 3-O-6"-malonylglucoside | 50 ± 10 | 0.42 ± 0.03 | 0.024 ± 0.002 | 0.00048 |

| Acyl Donor | ||||

| Malonyl-CoA | 120 ± 20 | 1.1 ± 0.1 | 0.063 ± 0.005 | 0.00053 |

| Succinyl-CoA | 60 ± 10 | 0.05 ± 0.01 | 0.003 ± 0.001 | 0.00005 |

Data derived from a study on the functional characterization of maize Aat1. researchgate.net

Table 2: Substrate Specificity of Recombinant Dv3MaT from Dahlia

| Substrate | Relative Activity (%) | k_cat (s⁻¹) | K_m (µM) | k_cat/K_m (s⁻¹·mM⁻¹) |

| Acyl Donor | ||||

| Malonyl-CoA | 100 | 7.3 | 18.8 | 388 |

| Methylmalonyl-CoA | 1.4 | - | - | - |

| Succinyl-CoA | 0.4 | - | - | - |

| Acetyl-CoA | < 0.1 | - | - | - |

| Acyl Acceptor | ||||

| Pelargonidin 3-O-glucoside | 100 | 7.3 | 46.7 | 156 |

| Cyanidin 3-O-glucoside | 91.5 | 6.7 | 45.4 | 148 |

| Delphinidin 3-O-glucoside | 16.0 | 1.2 | 105 | 11.4 |

| Pelargonidin 3,5-O-diglucoside | 11.0 | - | - | - |

| Cyanidin 3,5-O-diglucoside | 1.9 | - | - | - |

Data derived from a study on the characterization of malonyl-CoA:anthocyanidin 3-O-glucoside-6"-O-malonyltransferase from dahlia flowers. nih.gov The reactions were performed with pelargonidin 3-O-glucoside as the acyl acceptor for acyl donor analysis, and with malonyl-CoA as the acyl donor for acyl acceptor analysis.

An in-depth look at the chemical compound Cyanidin 3-(3'',6''-dimalonylglucoside) reveals complex processes for its extraction and purification, essential for its advanced analytical characterization. Researchers employ a variety of sophisticated techniques to isolate this specific anthocyanin, which is notably found in sources like purple corn.

Stability Profile and Degradation Kinetics

Influence of Environmental Factors on Stability

The structural integrity and color of Cyanidin (B77932) 3-(3'',6''-dimalonylglucoside) are susceptible to changes in its chemical environment, including pH, temperature, light, and oxygen.

The pH of the surrounding medium is a primary determinant of the stability and color expression of anthocyanins. In acidic conditions (pH < 3), anthocyanins typically exist in their most stable form, the red flavylium (B80283) cation. As the pH increases towards neutral and alkaline conditions, they undergo structural transformations to form the colorless carbinol pseudobase and the blue or purple quinoidal bases, which are generally less stable. nih.gov

Polyacylated anthocyanins, such as Cyanidin 3-(3'',6''-dimalonylglucoside), are known to exhibit greater color stability over a broader pH range compared to non-acylated anthocyanins. researchgate.netresearchgate.net This enhanced stability is attributed to the intramolecular co-pigmentation provided by the acyl groups, which can shield the chromophore from hydration and degradation. While specific studies on the pH stability of Cyanidin 3-(3'',6''-dimalonylglucoside) are limited, research on other polyacylated anthocyanins suggests that they maintain their color and structural integrity better in weakly acidic and neutral environments. researchgate.net For instance, polyacylated delphinidin derivatives from Clitoria ternatea have demonstrated significant stability in low acidic and neutral conditions. bio-conferences.org It is proposed that the acyl groups create a protective intramolecular association that helps to preserve the flavylium cation structure even at higher pH values. researchgate.net

Table 1: General pH-Dependent Structural Forms of Anthocyanins

| pH Range | Predominant Structural Form | Color | General Stability |

|---|---|---|---|

| < 3 | Flavylium Cation | Red | High |

| 4-5 | Carbinol Pseudobase | Colorless | Low |

| 6-7 | Quinoidal Base | Purple/Violet | Moderate |

This table represents a generalized trend for anthocyanins. Acylation can extend the stability of the colored forms to higher pH values.

Temperature is a critical factor affecting the rate of anthocyanin degradation. The thermal degradation of anthocyanins generally follows first-order reaction kinetics, where the rate of degradation increases with temperature. nih.gov Acylation has been shown to significantly improve the thermal stability of anthocyanins. nih.gov

Kinetic studies on various anthocyanins have demonstrated that the degradation rate constant (k) increases, and the half-life (t1/2) decreases with rising temperature. For example, the thermal degradation of cyanidin-3-glucoside has been extensively studied, with activation energies for degradation ranging from 42 to 55 kJ/mol. ftb.com.hr It is expected that the dimalonylation of the glucoside moiety would lead to a higher activation energy, indicating greater resistance to thermal degradation.

Table 2: Illustrative Thermal Degradation Parameters for Cyanidin Glycosides in Sour Cherry Paste

| Compound | Temperature (°C) | Rate Constant (k) (min⁻¹) | Half-life (t½) (min) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|---|

| Cyanidin-3-glucosylrutinoside | 80 | 2.2 x 10⁻² | 32.10 | 42 |

| 120 | 8.5 x 10⁻² | - | ||

| Cyanidin-3-rutinoside | 80 | - | 45.69 | - |

Data from Zorić et al. (2014) for comparative purposes, as specific data for Cyanidin 3-(3'',6''-dimalonylglucoside) is not available. ftb.com.hr

Exposure to light and oxygen can accelerate the degradation of anthocyanins. Photodegradation involves the absorption of photons, which can lead to the cleavage of chemical bonds within the anthocyanin structure. researchgate.net The presence of oxygen can lead to oxidative degradation.

Acylation, particularly with aromatic groups, has been shown to enhance the photostability of anthocyanins. researchgate.net The acyl groups can act as a light screen, absorbing UV radiation and dissipating the energy, thus protecting the anthocyanin chromophore from photodegradation. While malonyl groups are aliphatic, the increased molecular complexity and potential for intramolecular interactions in Cyanidin 3-(3'',6''-dimalonylglucoside) may still offer some degree of photoprotection compared to the non-acylated form.

Oxygen can directly react with the anthocyanin structure or participate in enzyme-mediated oxidation, leading to color loss and degradation. blueberry.org The stability of anthocyanins is generally improved under anaerobic conditions.

Mechanistic Aspects of Degradation

The degradation of Cyanidin 3-(3'',6''-dimalonylglucoside) can occur through several chemical pathways, primarily involving hydrolysis of the ester and glycosidic bonds and cleavage of the flavonoid ring structure.

The ester linkages connecting the malonyl groups to the glucose moiety are susceptible to hydrolysis, particularly under acidic or alkaline conditions and at elevated temperatures. nih.gov The hydrolysis of these ester bonds would result in the formation of cyanidin 3-(6''-malonylglucoside), cyanidin 3-glucoside, and free malonic acid. The rate of hydrolysis is dependent on factors such as pH and temperature. While the term "malonyl radical instability" is not commonly used in the context of anthocyanin degradation, the ester bonds are indeed a point of vulnerability in the molecule. The hydrolysis of these bonds is a key step in the degradation of acylated anthocyanins.

The degradation of Cyanidin 3-(3'',6''-dimalonylglucoside) is expected to yield a range of smaller molecules. The primary degradation pathway of the cyanidin core involves the opening of the central pyran ring to form a chalcone (B49325), which can then be further cleaved. rsc.org

The main degradation products of the cyanidin aglycone are protocatechuic acid (from the B-ring) and phloroglucinaldehyde (from the A-ring). mdpi.com Therefore, the complete degradation of Cyanidin 3-(3'',6''-dimalonylglucoside) would likely result in the formation of these phenolic compounds, along with glucose and malonic acid from the hydrolysis of the glycosidic and ester bonds.

Table 3: Predicted Degradation Products of Cyanidin 3-(3'',6''-dimalonylglucoside)

| Precursor Moiety | Degradation Product(s) |

|---|---|

| Cyanidin Aglycone | Protocatechuic acid, Phloroglucinaldehyde |

| Glucoside Moiety | Glucose |

Kinetic Modeling of Degradation Processes (e.g., First-Order Reactions, Rate Constants)

The degradation of anthocyanins, including those found in sources rich in Cyanidin 3-(3'',6''-dimalonylglucoside) like purple corn, typically follows first-order reaction kinetics. nih.govcabidigitallibrary.orgnih.gov This model implies that the rate of degradation is directly proportional to the concentration of the anthocyanin at any given time. The stability of these compounds is often evaluated under thermal stress, as temperature is a critical factor in food processing and storage.

For instance, research on the thermal degradation of total anthocyanins from purple maize flour extract has yielded specific kinetic parameters. The anthocyanins were found to be relatively stable between 80 °C and 120 °C. nih.gov At higher temperatures, the degradation accelerated significantly.

Interactive Data Table: Thermal Degradation Kinetics of Total Anthocyanins from Purple Maize Flour Extract

The following table presents the first-order rate constants (k) and half-life (t₁/₂) values for the degradation of total anthocyanins in a purple maize flour extract at various temperatures.

| Temperature (°C) | Rate Constant (k) (min⁻¹) | Half-life (t₁/₂) (min) |

| 120 | 0.0028 | 247.55 |

| 130 | 0.0049 | 141.46 |

| 140 | 0.0083 | 83.51 |

| 150 | 0.0142 | 48.81 |

| 160 | 0.0248 | 27.95 |

| 170 | 0.0396 | 17.50 |

| 180 | 0.0485 | 14.29 |

Data derived from studies on purple maize extracts and represents the total anthocyanin content. mdpi.com

The activation energy (Ea), which is the minimum energy required to initiate the degradation reaction, has been calculated for the anthocyanin content in purple corn during heating processes, with one study reporting a value of 23.61 kJ/mol for temperatures between 70-120°C. cabidigitallibrary.org This parameter is crucial for predicting the stability of the anthocyanin under different thermal conditions.

Strategies for Enhanced Stability in Research Matrices (e.g., Co-pigmentation, Antioxidants)

Given the inherent instability of anthocyanins under various environmental conditions (such as heat, light, and pH changes), several strategies have been developed to enhance their stability. For Cyanidin 3-(3'',6''-dimalonylglucoside), its acylated nature already provides a degree of intramolecular co-pigmentation, where the malonyl groups can stack against the anthocyanin's chromophore, shielding it from degradation. nih.gov However, its stability can be further improved through intermolecular interactions.

Co-pigmentation: This phenomenon involves the non-covalent association of anthocyanins with other colorless organic molecules, known as co-pigments. These interactions, which include hydrogen bonding and hydrophobic forces, lead to the formation of molecular complexes that enhance color intensity (hyperchromic effect) and shift the color towards blue (bathochromic shift), while also protecting the anthocyanin from degradation.

Antioxidants: The degradation of anthocyanins can be accelerated by oxidative processes. The addition of antioxidants can therefore help to preserve them. Anthocyanins themselves possess potent antioxidant activity, which contributes to their biological function and can play a role in their self-stabilization. nih.gov The antioxidant capacity of purple corn is attributed significantly to its high content of acylated anthocyanins. nih.govfrontiersin.org

Metabolism and Biotransformation in Biological Systems Non Human Models

Absorption and Systemic Distribution in Animal Models (e.g., Rat Plasma)

In an isolated perfused rat small intestine model, the absorption rate of C3G was found to be approximately 4.3%. hes-so.chhes-so.ch Once absorbed, anthocyanins enter the systemic circulation where they can be distributed to various tissues. In rat models, C3G and its metabolites have been detected not only in plasma but also in the kidney. nih.gov The absorbed compounds found in rat plasma are not limited to the intact glycoside; they also include glucuronidated and sulfated conjugates of cyanidin (B77932). nih.govresearchgate.net This indicates that significant first-pass metabolism occurs in the intestine and liver. nih.gov

| Parameter | Finding in Rat Models | Source |

| Compound Studied | Cyanidin-3-glucoside (C3G) & Cyanidin-3-rutinoside | nih.gov |

| Time to Max. Plasma Conc. | 15 minutes | nih.govresearchgate.net |

| Forms Detected in Plasma | Unchanged glycosides, glucuronides, sulfates of cyanidin | nih.govresearchgate.net |

| Intestinal Absorption Rate | ~4.3% (isolated small intestine model) | hes-so.ch |

| Systemic Bioavailability | Low (~0.11% after 8 hours) | researchgate.net |

Catabolism and Biotransformation Pathways

The biotransformation of Cyanidin 3-(3'',6''-dimalonylglucoside) begins in the gastrointestinal tract and involves both host enzymes and the gut microbiota.

Before significant absorption or microbial degradation can occur, the acylated glycoside must be simplified. It is proposed that the dimalonyl groups are first hydrolyzed, yielding Cyanidin 3-glucoside. Subsequently, enzymes in the small intestine, such as lactase-phlorizin hydrolase, can cleave the β-glucosidic bond, releasing the aglycone, cyanidin. frontiersin.orgresearchgate.net This aglycone is unstable under the neutral to alkaline conditions of the intestine and is either rapidly absorbed or proceeds to the large intestine for further degradation. researchgate.netnih.gov While some intact glycosides can be absorbed directly, the formation of the aglycone is a critical step in the metabolic pathway.

The majority of ingested anthocyanins are not absorbed in the upper gastrointestinal tract and reach the colon. nih.gov Here, the gut microbiota plays a pivotal role in their degradation. nih.govnih.gov In vitro fermentation studies using rat colonic microflora have shown that cyanidin glycosides are completely metabolized. nih.gov The microbial catabolism involves the cleavage of the heterocyclic flavylium (B80283) (C-ring) of the cyanidin aglycone. nih.gov This ring fission leads to the formation of simpler phenolic compounds. researchgate.netnih.gov Subsequent microbial actions include dehydroxylation and decarboxylation, which further modify these phenolic acids into a variety of smaller, more readily absorbable metabolites. nih.gov The degradation of anthocyanins in the colon is influenced by both spontaneous chemical breakdown and microbiota-dependent processes. nih.gov

Formation of Phenolic Metabolites and Conjugates (Phase I and II Metabolism)

The breakdown of the parent anthocyanin results in a variety of phenolic metabolites which then undergo further metabolic conjugation.

The primary products resulting from the microbial cleavage of the cyanidin aglycone are protocatechuic acid (PCA) (derived from the B-ring) and phloroglucinaldehyde (PGA) (derived from the A-ring). nih.govnih.gov These are considered major bioactive phenolic metabolites. nih.gov Further metabolism by the gut microbiota and host enzymes can convert these primary metabolites into other phenolic acids, including vanillic acid and ferulic acid. nih.govmdpi.com Although PCA is a major degradation product, it is not always detected in plasma, suggesting it is either further metabolized or rapidly cleared. nih.gov

| Metabolite | Precursor Ring | Metabolic Process | Source |

| Protocatechuic Acid | B-Ring | C-Ring Cleavage | nih.govnih.gov |

| Phloroglucinaldehyde | A-Ring | C-Ring Cleavage | nih.govresearchgate.net |

| Vanillic Acid | B-Ring | Methylation of Protocatechuic Acid | nih.govmdpi.com |

| Ferulic Acid | B-Ring | Further metabolism of B-ring derivatives | nih.govmdpi.com |

Once the intact anthocyanin or its metabolites are absorbed, they undergo extensive Phase II metabolism, primarily in the intestinal cells and the liver. frontiersin.org This involves conjugation reactions that increase their water solubility and facilitate excretion. The most common conjugations are glucuronidation and sulfation. mdpi.comnih.govnih.gov Studies in rats have confirmed that after oral administration of C3G, the forms found in plasma include glucuronide and sulfate conjugates of cyanidin. nih.govresearchgate.net Methylation, another Phase II reaction, can also occur, leading to the formation of peonidin conjugates. researchgate.netmdpi.com These conjugation processes are extensive and mean that the compounds circulating in the blood are predominantly metabolites rather than the parent anthocyanin. nih.gov

Enterohepatic Recirculation and Bioavailability Considerations

The metabolic fate of Cyanidin 3-(3'',6''-dimalonylglucoside) in non-human biological systems is intricately linked to its bioavailability, a measure of the proportion of the compound that enters the systemic circulation and is available to exert its potential effects. A key physiological process influencing the bioavailability of many xenobiotics, including flavonoids, is enterohepatic recirculation. This process involves the excretion of a compound or its metabolites from the liver into the bile, followed by its reabsorption in the intestine and return to the liver via the portal circulation. While direct evidence for the enterohepatic recirculation of Cyanidin 3-(3'',6''-dimalonylglucoside) is limited, an understanding can be extrapolated from studies on acylated anthocyanins and related flavonoid compounds in animal models.

The acylation of anthocyanins, such as the dimalonylation in Cyanidin 3-(3'',6''-dimalonylglucoside), has a significant impact on their physicochemical properties and, consequently, their metabolic pathway and bioavailability. Research has indicated that acylation can influence the stability and absorption of anthocyanins.

In a study involving rats fed a diet enriched with blackberry powder, which contains non-acylated anthocyanins, it was observed that these compounds and their metabolites are distributed to various organs, including the liver. nih.gov The liver is the primary site for the metabolism of xenobiotics, where compounds like anthocyanins can undergo conjugation reactions, such as methylation and glucuronidation. nih.gov These conjugation processes increase the water solubility of the metabolites, facilitating their excretion into bile or urine. The presence of methylated and glucuronidated forms of cyanidin and peonidin in the liver and kidneys of rats suggests that these metabolic pathways are active for cyanidin-based anthocyanins. nih.gov

The excretion of metabolites into the bile is the first step of enterohepatic recirculation. Once in the intestine, these conjugated metabolites can be acted upon by the gut microbiota, which possess enzymes capable of deconjugating them, releasing the parent compound or its aglycone for potential reabsorption. This cycle can effectively prolong the residence time of the compound and its metabolites in the body, which can have implications for its biological activity.

Detailed Research Findings on Acylated Anthocyanin Metabolism in Rats

| Compound Studied | Animal Model | Key Findings |

| Acylated anthocyanins from purple sweet potato | Rats | Intact acylated anthocyanins were detected in plasma and urine, indicating absorption without prior deacylation. tandfonline.com |

| Cyanidin 3-(6''-malonyl)-glucoside from red orange juice | Rats | Greater intestinal absorption was observed for the malonylated form compared to cyanidin 3-glucoside. researchgate.net Overall urinary excretion of total anthocyanins was low (0.081%). researchgate.net |

| Blackberry anthocyanins (non-acylated) | Rats | Native and methylated anthocyanins, as well as conjugated cyanidin and peonidin, were found in the liver and kidneys. nih.gov This demonstrates hepatic metabolism, a prerequisite for biliary excretion. |

Modulation of Cellular Signaling Pathways

Regulation of NF-κB Pathway Activation

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. While direct studies on Cyanidin 3-(3'',6''-dimalonylglucoside) are limited, extensive research on the closely related Cyanidin-3-glucoside (C3G) has demonstrated significant inhibition of the NF-κB signaling cascade. C3G has been shown to prevent the activation of the NF-κB pathway in various cell models, including intestinal epithelial cells stimulated with tumor necrosis factor-alpha (TNF-α) mdpi.comnih.govcore.ac.uk. This inhibition is achieved by preventing the phosphorylation of key proteins in the pathway, such as IKKα and the p65 subunit of NF-κB, thereby blocking the translocation of NF-κB into the nucleus where it would otherwise activate pro-inflammatory genes mdpi.comcore.ac.ukfrontiersin.org. In animal models of colorectal cancer, C3G has been observed to inhibit inflammatory markers that are regulated by NF-κB nih.gov. The anti-inflammatory effects of C3G, mediated through NF-κB inhibition, have been documented in various contexts, including lipopolysaccharide (LPS)-induced injury nih.gov.

It is hypothesized that Cyanidin 3-(3'',6''-dimalonylglucoside) may share these NF-κB inhibitory properties due to its structural similarity to C3G, although further research is required to confirm this.

Activation of Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. Research has indicated that C3G is a potent activator of the Nrf2 pathway mdpi.comresearchgate.netelsevierpure.com. In vitro studies have shown that C3G induces the nuclear accumulation of Nrf2, leading to the expression of antioxidant enzymes researchgate.net. This activation of the Nrf2/antioxidant-responsive element (ARE) pathway is a key mechanism by which C3G exerts its cytoprotective effects against oxidative stress-induced damage elsevierpure.com. In studies on intestinal epithelial cells, the protective effects of C3G against inflammation were linked to its ability to activate the Nrf2 pathway nih.gov. In neuronal cells, C3G has been shown to up-regulate the Nrf2 signaling pathway, which contributes to its neuroprotective effects nih.gov.

Given the shared cyanidin core, it is plausible that Cyanidin 3-(3'',6''-dimalonylglucoside) also activates the Nrf2 pathway, but direct experimental evidence is needed to substantiate this.

Effects on MAPK and SphK/S1P Pathways

Mitogen-activated protein kinase (MAPK) and Sphingosine Kinase/Sphingosine-1-Phosphate (SphK/S1P) pathways are involved in cellular processes like inflammation, proliferation, and apoptosis. Metabolites of C3G have been shown to down-regulate the MAPK pathway by suppressing the phosphorylation of key kinases such as ERK, JNK, and p38 nih.gov. Specifically, in a mouse model of colitis, a C3G metabolite was found to inhibit the SphK/S1P pathway-mediated activation of NF-κB nih.gov. The inhibition of LPS-induced activation of MAPK signaling pathways is a documented mechanism for the anti-inflammatory and anti-oxidative roles of C3G nih.gov. However, one study in human intestinal cells indicated that the protective effect of C3G was not mediated through the phosphorylated p38 MAPK pathway plos.org.

There is currently a lack of specific research investigating the direct effects of Cyanidin 3-(3'',6''-dimalonylglucoside) on the MAPK and SphK/S1P signaling pathways.

Influence on PPARs and FGF21 (Fibroblast Growth Factor 21) Axes

Peroxisome proliferator-activated receptors (PPARs) are transcription factors that play a major role in lipid and glucose metabolism. Studies have identified C3G as a ligand that can bind to and activate PPARs, with a high affinity for PPARα nih.govresearchgate.net. This activation of PPARs by C3G leads to an increase in fatty acid oxidation and a reduction in fatty acid synthesis, contributing to its beneficial metabolic effects nih.gov. In a study on purple corncob, which contains a mixture of anthocyanins including cyanidin 3-o-3″,6″-o-dimalonylglucoside, the extracts were shown to inhibit PPAR activation mdpi.com.

Fibroblast growth factor 21 (FGF21) is a hormone that regulates glucose and lipid metabolism. Dietary C3G has been found to attenuate high-fat-diet-induced body-weight gain and improve glucose tolerance by affecting the hepatic hormone FGF21 nih.gov. Specifically, C3G was shown to increase the expression of hepatic Fgf21 nih.gov.

Direct evidence of how Cyanidin 3-(3'',6''-dimalonylglucoside) specifically influences the PPARs and FGF21 axes is not yet available.

Impact on Wnt/β-Catenin Signaling

The Wnt/β-catenin signaling pathway is crucial for cell proliferation, differentiation, and embryonic development. Aberrant activation of this pathway is often linked to cancer. Research on C3G has demonstrated its ability to modulate this pathway. For instance, C3G has been shown to regulate the Wnt/β-catenin-WISP1 signaling pathway to promote glucose consumption in liver cells nih.gov. Molecular docking studies have even suggested that C3G might directly bind to β-catenin nih.gov. In the context of glioma cells, C3G was found to inhibit the β-catenin/MGMT pathway, which could help in overcoming chemotherapy resistance nih.gov. A study on cyanidin suggested it could restore the Wnt/β-catenin signaling cascade, implying a neuroprotective potential researchgate.net.

While these findings are for C3G and cyanidin, they suggest a potential for anthocyanins with a cyanidin backbone to interact with the Wnt/β-catenin pathway. However, specific studies on Cyanidin 3-(3'',6''-dimalonylglucoside) are needed for confirmation.

Cellular Responses and Physiological Regulation

The modulation of the aforementioned signaling pathways by cyanidin-based anthocyanins leads to a variety of cellular responses and physiological effects. The activation of the Nrf2 pathway by C3G, for example, leads to an up-regulation of antioxidant and phase II detoxifying enzymes, providing a protective mechanism against oxidative toxicity nih.gov. The inhibition of the NF-κB pathway by C3G results in a downregulation of pro-inflammatory cytokines and a reduction in inflammatory responses mdpi.comnih.gov.

Metabolically, the activation of AMPK by C3G, which may be linked to the adiponectin receptor signaling pathway, suppresses hepatic gluconeogenesis nih.govmdpi.com. The influence of C3G on PPARs and FGF21 contributes to improved glucose tolerance and reduced body-weight gain in animal models fed a high-fat diet nih.govnih.gov.

In cancer cells, C3G has been shown to induce apoptosis and cellular senescence through its antioxidant activity and modulation of signaling pathways like AMPK nih.govmdpi.com. Furthermore, by inhibiting the β-catenin pathway, C3G can reverse chemotherapy resistance in glioma cells nih.gov.

While these cellular and physiological outcomes are well-documented for C3G, it is critical to perform specific studies on Cyanidin 3-(3'',6''-dimalonylglucoside) to determine if it elicits similar responses.

The table below summarizes the observed effects of the closely related Cyanidin-3-glucoside (C3G) on various signaling pathways and the resulting cellular responses, which may provide a basis for future research on Cyanidin 3-(3'',6''-dimalonylglucoside).

| Signaling Pathway | Effect of Cyanidin-3-glucoside (C3G) | Resulting Cellular/Physiological Response |

| NF-κB | Inhibition of p65 phosphorylation and nuclear translocation | Reduction of pro-inflammatory cytokine expression |

| Nrf2 | Activation and nuclear accumulation of Nrf2 | Increased expression of antioxidant and detoxifying enzymes |

| MAPK | Suppression of ERK, JNK, and p38 phosphorylation (by metabolites) | Attenuation of inflammatory responses |

| PPARs | Activation, particularly of PPARα | Increased fatty acid oxidation, improved lipid metabolism |

| FGF21 | Increased hepatic expression | Improved glucose tolerance and reduced body-weight gain |

| Wnt/β-catenin | Inhibition of the pathway | Regulation of glucose metabolism, potential reversal of chemoresistance |

Concluding Remarks and Future Research Directions

Synthesis of Current Academic Knowledge

Current scientific understanding of Cyanidin (B77932) 3-(3'',6''-dimalonylglucoside) is primarily centered on its natural occurrence and enzymatic synthesis. Research has identified this compound in a limited number of plant species, most notably in the flowers of maize (Zea mays) and reed canarygrass (Phalaris arundinacea).

A significant advancement in the understanding of its biosynthesis was the characterization of an anthocyanin acyltransferase enzyme in maize, known as Aat1. researchgate.net This enzyme has been shown to possess anthocyanin 3-O-glucoside dimalonyltransferase activity, making it only the second enzyme of its type to be characterized to date. researchgate.netmdpi.com The enzymatic reaction catalyzed by Aat1 involves the transfer of malonyl groups to Cyanidin 3-O-glucoside, ultimately leading to the formation of Cyanidin 3-(3'',6''-dimalonylglucoside). mdpi.com The study of this enzyme provides insight into the genetic and biochemical pathways that lead to the production of dimalonylated anthocyanins in certain plants.

A key aspect of current knowledge is the enhanced stability that acylation, and specifically dimalonylation, confers upon the anthocyanin structure. The presence of acyl groups can protect the anthocyanin chromophore from degradation caused by factors such as pH changes, light, and heat. researchgate.netmdpi.com This increased stability is a defining characteristic of acylated anthocyanins compared to their non-acylated counterparts. nih.govnih.gov

Identification of Knowledge Gaps and Unexplored Research Avenues

Despite the progress in understanding its synthesis and stability, significant knowledge gaps exist concerning the biological activities and potential health effects of Cyanidin 3-(3'',6''-dimalonylglucoside). The vast majority of research on the bioactivity of cyanidin glycosides has focused on the non-acylated form, Cyanidin-3-O-glucoside (C3G). While C3G has been extensively studied for its antioxidant, anti-inflammatory, and other health-promoting properties, there is a notable lack of research specifically investigating these effects for the dimalonylated derivative.

This represents a critical and unexplored avenue of research. It is plausible that the addition of two malonyl groups could significantly alter the bioavailability, metabolism, and ultimately, the bioactivity of the parent molecule. Therefore, future research should prioritize in vitro and in vivo studies to elucidate the specific biological functions of Cyanidin 3-(3'',6''-dimalonylglucoside). Comparative studies directly contrasting its effects with those of C3G would be particularly valuable in determining the influence of dimalonylation.

Furthermore, while the compound has been identified in a few plant species, its broader distribution in the plant kingdom remains largely unknown. A wider screening of plant materials could reveal new and abundant natural sources of this potentially valuable compound.

Methodological Advancements for Future Investigations

The identification and characterization of Cyanidin 3-(3'',6''-dimalonylglucoside) have been made possible through the application of advanced analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly with tandem mass spectrometry (MS/MS), has been instrumental in its detection and structural elucidation in plant extracts. researchgate.netnih.gov These methods allow for the separation of complex mixtures of anthocyanins and provide detailed information about their molecular weight and fragmentation patterns, which is essential for identifying specific acylated forms.

For unambiguous structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard. Two-dimensional NMR techniques have been successfully employed to determine the precise location of the malonyl group attachments to the glucoside moiety of the cyanidin molecule.

Future investigations will continue to rely on these sophisticated analytical platforms. The development of more sensitive and higher-resolution mass spectrometry techniques will aid in the detection of this compound at even lower concentrations and in complex biological matrices. Furthermore, advancements in chromatographic methods, such as the use of core-shell columns, can lead to faster and more efficient separations of anthocyanin isomers.

Emerging Academic Applications of Cyanidin 3-(3'',6''-dimalonylglucoside) Research

The enhanced stability of acylated anthocyanins, including Cyanidin 3-(3'',6''-dimalonylglucoside), is a key driver for their emerging applications, particularly in the food industry. There is a growing consumer demand for natural alternatives to synthetic food colorants, and the superior stability of dimalonylated anthocyanins makes them attractive candidates. researchgate.net Their ability to retain their color over a wider range of pH values and under various processing conditions is a significant advantage over their less stable, non-acylated counterparts. researchgate.netmonash.edu

Therefore, an emerging academic and industrial application for Cyanidin 3-(3'',6''-dimalonylglucoside) is its potential use as a stable, natural food colorant. Research in this area would involve optimizing extraction and purification methods from natural sources, as well as evaluating its performance and stability in various food and beverage systems. Further studies could also explore its use in the development of "intelligent" food packaging, where its color changes could indicate alterations in food quality or freshness. nih.gov

Q & A

Q. What are the primary natural sources of Cyanidin 3-(3'',6''-dimalonylglucoside), and how does its accumulation vary during plant development?

Cyanidin 3-(3'',6''-dimalonylglucoside) is predominantly found in barley (e.g., Daisimochi kernels), purple corn (Zea mays), and A. tataricus roots . In barley, its accumulation begins 28 days post-flowering, peaks at 35 days, and declines by 42 days. This temporal pattern differs from other polyphenols like catechin, which accumulate earlier . For quantification, longitudinal sampling combined with HPLC-DAD-ESI-MS is recommended to track developmental changes .

Q. What analytical methods are most effective for detecting and quantifying Cyanidin 3-(3'',6''-dimalonylglucoside)?

High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and electrospray ionization mass spectrometry (ESI-MS) is widely used for identification and purity assessment . For structural confirmation, tandem MS (MS/MS) with collision-induced dissociation (CID) can differentiate malonylation patterns (e.g., 3'' vs. 6'' positions) . Capillary electrophoresis-time-of-flight-MS (CE-TOF-MS) is also viable for resolving complex anthocyanin mixtures in plant extracts .

Q. How can the structural features of Cyanidin 3-(3'',6''-dimalonylglucoside) be characterized?

Structural elucidation requires a multi-technique approach:

- NMR spectroscopy identifies glycosylation sites and acyl groups (e.g., malonyl substitutions at 3'' and 6'' positions) .

- High-resolution MS (HRMS) confirms molecular formulas and fragmentation pathways .

- Comparative chromatography with synthetic or isolated standards (e.g., cyanidin 3-glucoside) helps validate retention times and spectral profiles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in structural assignments of Cyanidin 3-(3'',6''-dimalonylglucoside) across studies?

Discrepancies often arise from isomeric anthocyanins (e.g., malonyl vs. acetyl substitutions). To address this:

- Use complementary techniques : For example, hydrogen peroxide oxidation followed by NMR can confirm acyl group positions, as shown in caffeylrutinoside studies .

- Synthetic standards : Collaborate with labs specializing in anthocyanin synthesis to validate proposed structures .

- Reproducibility checks : Replicate extraction and analysis protocols across independent labs .

Q. What molecular mechanisms regulate the biosynthesis of Cyanidin 3-(3'',6''-dimalonylglucoside) in plants?

Biosynthesis involves flavonoid pathway enzymes (e.g., UDP-glucosyltransferases and malonyltransferases). Transcriptomics and metabolomics integration can identify key regulatory genes. For example, in A. tataricus roots, cluster analysis of metabolites revealed distinct accumulation patterns linked to developmental stages, suggesting stage-specific enzyme activity . CRISPR/Cas9 knockouts of candidate genes (e.g., UGT78K6) could further validate their roles .

Q. How does Cyanidin 3-(3'',6''-dimalonylglucoside) interact with molecular targets in disease models?

Molecular docking and dynamics simulations predict interactions with therapeutic targets like Plasmepsin II (antimalarial) or SARS-CoV-2 proteases . For instance, its low binding energy (-8.2 kcal/mol) with Plasmepsin II suggests competitive inhibition, which can be tested via in vitro enzyme assays . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity .

Q. What experimental strategies are optimal for studying the antioxidant mechanisms of Cyanidin 3-(3'',6''-dimalonylglucoside)?

- ROS scavenging assays : Use DPPH, ABTS, or FRAP to measure radical-neutralizing capacity .

- Cell-based models : Treat oxidative stress-induced cell lines (e.g., HepG2) and monitor markers like SOD, CAT, and GPx activity .

- Omics approaches : Transcriptome profiling (RNA-seq) can reveal pathways modulated by the compound, such as Nrf2/ARE signaling .

Q. How should researchers address contradictions in anthocyanin stability data during extraction and storage?

Stability is pH- and temperature-dependent. To mitigate degradation:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.